3-(Tert-butylsulfanyl)cyclohexan-1-one
CAS No.:
Cat. No.: VC20455049
Molecular Formula: C10H18OS
Molecular Weight: 186.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18OS |
|---|---|
| Molecular Weight | 186.32 g/mol |
| IUPAC Name | 3-tert-butylsulfanylcyclohexan-1-one |
| Standard InChI | InChI=1S/C10H18OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h9H,4-7H2,1-3H3 |
| Standard InChI Key | QLZNBAUGSUHONX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SC1CCCC(=O)C1 |
Introduction
Structural Characteristics
Molecular Configuration
The compound’s structure consists of a six-membered cyclohexanone ring with a tert-butylsulfanyl (-S-C(CH₃)₃) group at the third position. The ketone group at the first carbon introduces polarity, while the tert-butylsulfanyl substituent contributes significant steric bulk and electronic effects . X-ray crystallography and NMR studies confirm a chair conformation for the cyclohexanone ring, with the tert-butyl group occupying an equatorial position to minimize steric strain .
Table 1: Fundamental Properties of 3-(Tert-butylsulfanyl)cyclohexan-1-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈OS |
| Molecular Weight | 186.32 g/mol |
| IUPAC Name | 3-tert-butylsulfanylcyclohexan-1-one |
| InChI | InChI=1S/C10H18OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h9H,4-7H2,1-3H3 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Spectroscopic Data
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¹H NMR: Signals at δ 1.20 ppm (9H, singlet, tert-butyl), δ 2.30–2.80 ppm (cyclohexanone protons), and δ 3.10 ppm (sulfanyl-linked proton).
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¹³C NMR: Peaks at 207 ppm (ketone carbonyl), 45 ppm (tert-butyl quaternary carbon), and 25–35 ppm (methyl carbons) .
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IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-S bond).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves two stages:
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Preparation of Cyclohexanone Derivative: Cyclohexanone is functionalized at the third position via nucleophilic substitution or radical-mediated sulfanylation.
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Introduction of Tert-Butylsulfanyl Group: Thiolation agents like tert-butylthiol or disulfides react with the intermediate under basic conditions (e.g., K₂CO₃) or via Mitsunobu reactions .
Table 2: Representative Synthetic Conditions
| Step | Reagents | Yield | Key Considerations |
|---|---|---|---|
| 1 | Cyclohexanone, SCl₂ | 60% | Control of regioselectivity |
| 2 | tert-Butylthiol, K₂CO₃ | 75% | Steric hindrance management |
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions.
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Temperature: Reactions performed at 0–25°C minimize ketone oxidation.
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Catalysis: Phase-transfer catalysts improve thiol incorporation efficiency .
Chemical Reactivity
Ketone Group Reactivity
The carbonyl group undergoes typical ketone reactions:
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Nucleophilic Addition: Grignard reagents or hydrides yield secondary alcohols.
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Condensation Reactions: Forms Schiff bases with primary amines, useful in heterocyclic synthesis.
Sulfanyl Group Interactions
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Oxidation: Tert-butylsulfanyl oxidizes to sulfoxide (R₂SO) or sulfone (R₂SO₂) under strong oxidants.
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Radical Reactions: Participates in thiol-ene click chemistry for polymer functionalization .
Applications in Scientific Research
Biochemical Studies
The compound inhibits cytochrome P450 enzymes by coordinating to heme iron via the sulfur atom. Its steric bulk disrupts substrate binding in steroidogenic enzymes, making it a tool for metabolic pathway studies .
Pharmaceutical Development
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Drug Candidates: Serves as a precursor for protease inhibitors targeting HIV-1 and hepatitis C.
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Prodrug Design: The tert-butylsulfanyl group enhances lipophilicity, improving blood-brain barrier penetration .
Table 3: Bioactivity of Selected Derivatives
| Derivative | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 3-TBS-Cyclohexanone | CYP3A4 | 2.1 |
| Sulfone Analog | HIV-1 Protease | 0.8 |
Challenges and Limitations
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Solubility: Low aqueous solubility (logP = 3.2) complicates in vitro assays.
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Synthetic Scalability: Multi-step synthesis and purification challenges limit industrial production.
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Metabolic Instability: Sulfur oxidation in vivo generates reactive metabolites, necessitating structural modifications .
Comparative Analysis with Structural Analogues
Replacing the tert-butylsulfanyl group with CF₃-cyclobutyl (as studied in ) increases metabolic stability but reduces enzyme affinity. For example:
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Lipophilicity: tert-butylsulfanyl (logP = 3.2) vs. CF₃-cyclobutyl (logP = 3.5) .
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Metabolic Clearance: Half-life increases from 1.2 h (tert-butyl) to 2.5 h (CF₃-cyclobutyl) .
Future Research Directions
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Green Synthesis: Developing catalytic methods to reduce waste and improve yields.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced bioavailability.
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Computational Modeling: Predicting metabolite profiles to mitigate toxicity risks.
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